(6-Fluoropyridazin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoropyridazin-3-yl)methanamine is an organic compound with the molecular formula C6H7FN2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom at the 6-position and an amine group at the 3-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (6-Fluoropyridazin-3-yl)methanamine may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoropyridazin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
(6-Fluoropyridazin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Fluoropyridazin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoropyridin-3-yl)methanamine: Similar structure but with a pyridine ring instead of pyridazine.
2-Fluoro-5-(aminomethyl)pyridine: Another fluorinated pyridine derivative with an amine group.
3-(Aminomethyl)-6-fluoropyridine: Similar to (6-Fluoropyridazin-3-yl)methanamine but with different positioning of the fluorine and amine groups.
Uniqueness
This compound is unique due to the presence of the pyridazine ring, which imparts different electronic and steric properties compared to pyridine derivatives
Properties
Molecular Formula |
C5H6FN3 |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
(6-fluoropyridazin-3-yl)methanamine |
InChI |
InChI=1S/C5H6FN3/c6-5-2-1-4(3-7)8-9-5/h1-2H,3,7H2 |
InChI Key |
SZPNRICADVKUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.